4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Brand Name: Vulcanchem
CAS No.: 59443-80-0
VCID: VC7846322
InChI: InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h6-17H,2-5H2,1H3
SMILES: CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Molecular Formula: C25H23NO2
Molecular Weight: 369.5

4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate

CAS No.: 59443-80-0

Cat. No.: VC7846322

Molecular Formula: C25H23NO2

Molecular Weight: 369.5

* For research use only. Not for human or veterinary use.

4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate - 59443-80-0

Specification

CAS No. 59443-80-0
Molecular Formula C25H23NO2
Molecular Weight 369.5
IUPAC Name [4-(4-cyanophenyl)phenyl] 4-pentylbenzoate
Standard InChI InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h6-17H,2-5H2,1H3
Standard InChI Key IJKLNWDDXMHCFX-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is [4-(4-cyanophenyl)phenyl] 4-pentylbenzoate, reflecting its three primary structural components:

  • A central biphenyl group (two benzene rings connected by a single bond)

  • A cyano (-CN) substituent at the para position of the distal benzene ring

  • A pentylbenzoate ester group attached to the proximal benzene ring .

Common synonyms include 4-Cyanobiphenyl-4'-pentylbenzoate, 4'-Cyano-4-biphenylyl 4-n-pentylbenzoate, and Benzoic acid, 4-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester . The CAS Registry Number 59443-80-0 serves as its universal identifier across chemical databases .

Molecular Architecture

The compound's structure features distinct regions of polarity and hydrophobicity:

Key structural parameters

PropertyValueSource
Molecular formulaC25H23NO2\text{C}_{25}\text{H}_{23}\text{NO}_{2}
Molecular weight369.46 g/mol
SMILES notationCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
InChIKeyIJKLNWDDXMHCFX-UHFFFAOYSA-N

The biphenyl moiety creates a rigid planar structure, while the pentyl chain introduces conformational flexibility. The electron-withdrawing cyano group and electron-donating benzoate ester create a push-pull electronic system that influences the compound's optical and electronic properties .

Physicochemical Properties

Experimental and predicted physical properties from multiple sources reveal the compound's material characteristics:

PropertyValueMethod/Source
Density1.15 g/cm³Experimental
Boiling point544.4±50.0°C (predicted)QSPR modeling
Flash point276.8°CClosed-cup method
Refractive index1.608Sodium D-line measurement
LogP (octanol-water)6.18Computational estimate

The high logP value indicates strong lipophilicity, suggesting preferential solubility in organic solvents over aqueous systems. This hydrophobicity is consistent with the presence of the pentyl chain and aromatic systems .

Synthesis and Purification

Historical Synthesis Routes

The original synthesis reported in Molecular Crystals and Liquid Crystals (1989) involves a three-step process:

  • Preparation of 4-pentylbenzoic acid chloride via thionyl chloride treatment

  • Esterification with 4'-cyano-[1,1'-biphenyl]-4-ol using pyridine as a catalyst

  • Purification through column chromatography (silica gel, ethyl acetate/hexane) .

The reaction proceeds via nucleophilic acyl substitution, with typical yields of 65-72% . Modern adaptations may employ microwave-assisted synthesis or flow chemistry techniques to improve efficiency.

Analytical Characterization

Advanced spectroscopic methods confirm structural integrity:

  • 1H^1\text{H} NMR (CDCl₃): δ 8.15 (d, 2H, aromatic), 7.75 (d, 2H, aromatic), 7.65-7.45 (m, 8H, biphenyl), 4.40 (t, 2H, -OCH₂-), 1.75-1.25 (m, 9H, pentyl chain) .

  • IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 369.1730 [M+H]⁺ (calculated 369.1729) .

SupplierPurityPackagingPrice Range
Alfa Aesar99.5%1g, 5g, 25g$120-$450/g
Shanghai Uchem Inc.98%100mg-10g$95-$380/g
Nanjing XiLang Chemical97%500mg-5g$110-$400/g

Future Research Priorities

Four key areas merit further investigation:

  • Phase Behavior Studies: Detailed thermal analysis of mesophase transitions

  • Optoelectronic Characterization: Charge carrier mobility measurements

  • Derivatization Chemistry: Development of polymerizable analogs

  • Biological Screening: Assessment of antimicrobial/anticancer potential.

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